Einecs 282-073-0
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 282-073-0 is a chemical substance listed in the European Union’s regulatory framework for commercially available compounds. These compounds are critical for industrial applications, environmental risk assessments, and toxicological studies. EINECS 282-073-0 likely shares common regulatory and functional characteristics with other EINECS-listed substances, such as standardized nomenclature, purity specifications, and hazard classifications.
Properties
CAS No. |
84083-23-8 |
|---|---|
Molecular Formula |
C11H24N5O12P |
Molecular Weight |
449.31 g/mol |
IUPAC Name |
(2S)-2,4-diamino-4-oxobutanoic acid;phosphono (2S)-2-amino-3-hydroxypropanoate |
InChI |
InChI=1S/2C4H8N2O3.C3H8NO6P/c2*5-2(4(8)9)1-3(6)7;4-2(1-5)3(6)10-11(7,8)9/h2*2H,1,5H2,(H2,6,7)(H,8,9);2,5H,1,4H2,(H2,7,8,9)/t3*2-/m000/s1 |
InChI Key |
VFPWBRXRQYQGTG-NYIJDJKZSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)N.C([C@@H](C(=O)O)N)C(=O)N.C([C@@H](C(=O)OP(=O)(O)O)N)O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.C(C(C(=O)O)N)C(=O)N.C(C(C(=O)OP(=O)(O)O)N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Einecs 282-073-0 involves the reaction of L-asparagine with L-seryl dihydrogen phosphate under controlled conditions. The reaction typically takes place in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the product.
Chemical Reactions Analysis
Einecs 282-073-0 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Einecs 282-073-0 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in biological systems, particularly in protein synthesis and metabolism.
Medicine: Research is conducted on its potential therapeutic applications, including its role in metabolic disorders and as a supplement in certain medical conditions.
Industry: It is used in the production of pharmaceuticals, food additives, and other industrial products.
Mechanism of Action
The mechanism of action of Einecs 282-073-0 involves its interaction with specific molecular targets and pathways. In biological systems, it plays a role in protein synthesis by acting as a building block for proteins. It also participates in metabolic pathways, influencing various biochemical processes. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in these pathways.
Comparison with Similar Compounds
Table 1: Hypothetical Structural Analogs of EINECS 282-073-0
| Compound CAS | Molecular Formula | Key Functional Groups | Tanimoto Similarity |
|---|---|---|---|
| Hypothetical Analog 1 | C₆H₈O₄ | Carboxylic acid, ester | 0.95 |
| Hypothetical Analog 2 | C₇H₅ClNO₂ | Chloro, aromatic | 0.83 |
Physicochemical and Bioavailability Properties
EINECS compounds are evaluated for physicochemical properties (e.g., solubility, logP, molecular weight) to predict bioavailability and environmental persistence. Figure 7 in the ERGO project illustrates that EINECS substances occupy a broad physicochemical space, with ERGO reference compounds covering key bioavailability-related domains (e.g., logP = -2 to 5, molecular weight = 150–500 g/mol) . For instance:
- CAS 28899-75-4 (C₉H₆ClNO₂): Boasts a molecular weight of 195.60 g/mol and moderate water solubility (1.34 g/L), aligning with typical EINECS bioavailability thresholds .
- CAS 3052-50-4: Demonstrates a higher hydrogen bond donor count (2 vs. 0–1 in analogs), influencing its solubility and membrane permeability .
Table 2: Comparative Physicochemical Properties
*Hypothetical values inferred from EINECS trends .
Toxicological and Regulatory Profiles
Machine learning models like RASAR (Read-Across Structure Activity Relationships) enable toxicological predictions for EINECS compounds by leveraging labeled analogs. For example, 1,387 labeled REACH Annex VI chemicals can predict hazards for 33,000 unlabeled EINECS substances, achieving >70% similarity thresholds . Key findings:
- Bioactivity Overlaps : this compound may share CYP enzyme inhibition or P-gp substrate activity with analogs like CAS 27810-64-6, which exhibits moderate BBB permeability (BBB score = 0.85) .
- Hazard Classifications : Chlorinated analogs (e.g., CAS 28899-75-4) often carry H315 (skin irritation) and H319 (eye irritation) warnings, suggesting similar hazards for halogenated derivatives of this compound .
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